(2E)-N-(2,4-dichlorobenzyl)-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzyl group substituted with two chlorine atoms and a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzylamine and 3-nitrobenzaldehyde.
Condensation Reaction: The benzylamine reacts with the aldehyde in the presence of a base to form an imine intermediate.
Reduction: The imine is then reduced to form the corresponding amine.
Amidation: The amine reacts with acryloyl chloride to form the final propenamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2,4-DICHLOROBENZYL)-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in a different position.
(E)-N-(2,4-DICHLOROBENZYL)-3-(3-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-N-(2,4-DICHLOROBENZYL)-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (chlorine) groups can create unique electronic environments that affect its interactions with other molecules.
Properties
Molecular Formula |
C16H12Cl2N2O3 |
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Molecular Weight |
351.2 g/mol |
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-13-6-5-12(15(18)9-13)10-19-16(21)7-4-11-2-1-3-14(8-11)20(22)23/h1-9H,10H2,(H,19,21)/b7-4+ |
InChI Key |
YIFHWTPDLWBXNZ-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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